molecular formula C10H17N3S B13289138 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

Cat. No.: B13289138
M. Wt: 211.33 g/mol
InChI Key: GSMCONBXUOTOPX-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine (CAS 1341790-64-4) is a chemical compound with the molecular formula C10H17N3S and a molecular weight of 211.33 . This building block features a pyrrolidine ring linked to a thiazole group via an amine bond, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing pyrrolidine and thiazole motifs are of significant interest in pharmaceutical development. Scientific literature indicates that similar structural frameworks are explored as potential inhibitors of tubulin polymerization, a key mechanism for developing antimitotic agents in cancer research . The specific stereochemistry of related compounds, such as the (S)-enantiomer of the hydrochloride salt (CAS 1289689-34-4), is often crucial for biological activity and is a key focus in the synthesis of chiral molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. For a detailed specification sheet, including handling and storage recommendations, please contact us.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

InChI

InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3

InChI Key

GSMCONBXUOTOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Thiazole Moiety

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Formation of 1,3-thiazole ring α-haloketone + thiourea, reflux in ethanol or aqueous medium 1,3-thiazole intermediate
2 Synthesis of N-methylpyrrolidin-3-amine Starting from 3-aminopyrrolidine, methylation using methyl iodide or reductive amination N-methylpyrrolidin-3-amine
3 Coupling reaction Reaction of thiazole intermediate (bearing aldehyde or halide) with N-methylpyrrolidin-3-amine under base or coupling agent (e.g., EDCI) 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

This approach aligns with typical multistep syntheses of similar heterocyclic compounds, balancing functional group compatibility and reaction efficiency.

Research Findings and Optimization Notes

  • The Hantzsch thiazole synthesis is favored for its high yield and straightforward conditions, but care must be taken to avoid impurities formed at elevated temperatures, as noted in related thiazole derivative syntheses.
  • Mild reaction conditions (room temperature to moderate heating) are preferred during coupling steps to preserve the integrity of both heterocycles.
  • Use of bases like potassium carbonate or sodium acetate can facilitate ring closure and coupling without excessive side reactions.
  • Purification methods such as silica gel chromatography and preparative HPLC are employed to achieve high purity of the final compound.

Comparative Table of Preparation Parameters

Parameter Hantzsch Thiazole Synthesis Pyrrolidine Methylation Coupling Reaction
Typical Reagents α-haloketone, thiourea Methyl iodide, formaldehyde + reducing agent Aldehyde/halide thiazole + amine pyrrolidine
Solvent Ethanol, aqueous base DMF, MeOH Methanol, toluene, or dichloromethane
Temperature Room temp to reflux Room temp to 80 °C Room temp to 70 °C
Yield High (70–90%) Moderate to high Variable, optimized for purity
Challenges Impurity formation at high temp Over-alkylation Side reactions, incomplete coupling

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Thiazole vs. This may improve binding to biological targets like kinases or viral proteases .
  • Pyrrolidine vs. Piperidine analogs (e.g., ) may exhibit better solubility due to increased conformational flexibility.
  • Pyrazole Derivatives : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrate higher synthetic complexity with multiple heterocycles. Their pyridine moiety increases basicity, which could influence pharmacokinetics.

Biological Activity

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring with a thiazole moiety. This combination is believed to contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H17N3S
  • Molecular Weight : Approximately 211.33 g/mol

The compound's structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains. For example, it has shown activity against both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.5 mg/mL

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for antitumor activity. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The biological activity of this compound is hypothesized to stem from its ability to bind selectively to specific receptors or enzymes within biological systems. Ongoing research aims to elucidate these interactions further, focusing on:

  • Receptor Binding : Investigations into how the compound interacts with various receptors.
  • Enzyme Inhibition : Studies on the inhibition of enzymes that are critical for bacterial survival and cancer cell proliferation.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating promising results comparable to existing treatments.
  • Antitumor Screening : Another investigation focused on its effects on human cancer cell lines, revealing significant cytotoxicity at certain concentrations while maintaining low toxicity in normal cells.

Q & A

Q. Advanced

  • Dose-response standardization : Normalize IC50_{50} values using internal controls (e.g., reference inhibitors) to account for assay variability .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity across Gram-positive/-negative strains) and apply statistical models (e.g., ANOVA with post-hoc tests) .
  • Mechanistic studies : Use knockout cell lines or isotopic tracing to isolate the compound’s specific mode of action from off-target effects .

How can researchers design experiments to assess the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsomal stability tests (e.g., half-life in human microsomes) .
    • Excretion : Radiolabeled tracer studies in rodents (e.g., 14^{14}C-labeled compound) .
  • Toxicology : Dose-range finding in zebrafish embryos or in silico toxicity prediction (e.g., ProTox-II) .

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